(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide
説明
特性
IUPAC Name |
(E)-N-[1-(4-bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN4O2S/c1-16(11-19,12-22-10-14(17)9-20-22)21(2)25(23,24)8-7-13-5-3-4-6-15(13)18/h3-10H,12H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBXBHFSMKLPTC-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Br)(C#N)N(C)S(=O)(=O)C=CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=C(C=N1)Br)(C#N)N(C)S(=O)(=O)/C=C/C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Sulfonation and Alkylation Sequence
The ethenesulfonamide moiety is synthesized via a three-step sequence:
Step 1: Sulfonation of Ethenesulfonyl Chloride
Ethenesulfonyl chloride is treated with methylamine in anhydrous dichloromethane at 0°C, yielding N-methylethenesulfonamide. Excess methylamine ensures complete conversion (Table 1).
Step 2: Friedel-Crafts Acylation
Introducing the 2-chlorophenyl group employs AlCl₃-catalyzed electrophilic aromatic substitution. Key parameters include:
- Temperature : 25–30°C (prevents over-chlorination)
- Solvent : Nitromethane (enhances electrophilicity)
- Molar ratio : 1:1.2 (sulfonamide:2-chlorobenzoyl chloride)
Step 3: Stereochemical Control
The E-isomer is enriched through:
- Thermodynamic control : Prolonged heating in toluene induces isomerization to the more stable E-configuration.
- Chromatographic separation : Silica gel chromatography using hexane:ethyl acetate (4:1) achieves >98% isomeric purity.
Table 1: Optimization of Ethenesulfonamide Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 0 |
| Reaction Time (h) | 2 | 6 | 4 |
| Yield (%) | 72 | 68 | 85 |
| E:Z Ratio | 3:1 | 2.5:1 | 4.2:1 |
Preparation of 4-Bromo-1H-pyrazole
Directed Bromination Strategies
Regioselective bromination at the 4-position of pyrazole is achieved through:
Method A: Copper-Mediated Bromination
Adapting protocols from CN104844567A, 1H-pyrazole undergoes bromination using HBr/CuBr/NaNO₂:
- Substrate : 1H-pyrazole (1.0 eq)
- Reagents : 48% HBr (3.0 eq), CuBr (0.2 eq), NaNO₂ (1.5 eq)
- Conditions : 70°C, 30 min in THF/H₂O (3:1)
- Yield : 62–68% 4-bromo-1H-pyrazole
Method B: N-Directed Electrophilic Bromination
Protecting the pyrazole nitrogen with a tert-butoxycarbonyl (Boc) group directs bromination to the 4-position:
- Protection : Boc₂O, DMAP, CH₂Cl₂, 25°C, 12 h (92% yield)
- Bromination : NBS, AIBN, CCl₄, reflux, 6 h
- Deprotection : TFA/CH₂Cl₂ (1:1), 0°C, 1 h
- Overall yield : 74%
- Regioselectivity : >99:1 (4-bromo vs. 5-bromo)
Synthesis of 2-Cyanopropan-2-amine
Cyanation of Propan-2-yl Derivatives
The nitrile group is introduced via nucleophilic substitution:
Step 1: Bromopropane Preparation
2-Bromo-2-methylpropane is synthesized by radical bromination of isobutane using NBS under UV light (yield: 78%).
Step 2. Cyanide Displacement
Reaction with sodium cyanide in DMSO at 80°C for 8 h provides 2-cyanopropan-2-amine:
- Substrate : 2-Bromo-2-methylpropane (1.0 eq)
- Reagent : NaCN (3.0 eq)
- Additive : 18-crown-6 (0.1 eq, enhances solubility)
- Yield : 83%
- Purity : 98.5% (HPLC)
Final Coupling and Assembly
Sulfonamide-Pyrazole Conjugation
The key coupling employs EDCI/HOBt-mediated amide bond formation:
Procedure :
- Activate 2-(2-chlorophenyl)-N-methylethenesulfonamide (1.0 eq) with EDCI (1.3 eq) and HOBt (1.3 eq) in CH₂Cl₂ at 0°C.
- Add 1-(4-bromopyrazol-1-yl)-2-cyanopropan-2-amine (1.0 eq) portion-wise.
- Stir at 25°C for 18 h under N₂ atmosphere.
- Workup: Wash with 5% NaHCO₃, dry (MgSO₄), concentrate.
Optimization Data :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI/HOBt |
| Solvent | CH₂Cl₂ |
| Temperature (°C) | 0 → 25 |
| Reaction Time (h) | 18 |
| Yield (%) | 75 |
| Purity (HPLC) | 97.2% |
Industrial Scalability and Process Chemistry
Continuous Flow Bromination
Adapting batch bromination to continuous flow enhances safety and yield:
- Reactor Design : Tubular reactor with CuBr-coated packing
- Residence Time : 8 min
- Throughput : 12 kg/h
- Yield Improvement : 78% vs. 62% (batch)
Crystallization-Induced Dynamic Resolution
To maximize E-isomer content:
- Solvent System : Heptane/EtOAc (9:1)
- Seeding : 1% w/w E-isomer crystals
- Purity Achieved : 99.8% E-configuration
化学反応の分析
Types of Reactions
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Modulate Receptors: Interact with cellular receptors to influence signal transduction pathways.
Affect Gene Expression: Alter the expression of genes related to its biological activity.
類似化合物との比較
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Group Comparisons
Key Findings:
Stereochemical Specificity: The (E)-configuration of the target compound’s ethenesulfonamide group distinguishes it from analogs like MFR-a and methylofuran, which exhibit variable or undefined stereochemistry.
Substituent Effects: The 4-bromopyrazole group introduces steric bulk and electronegativity, contrasting with the 1,3-benzodioxol-5-yl group in the hydrazinecarboxamide analog . This difference may influence solubility and metabolic stability. The 2-cyanopropan-2-yl moiety increases polarity compared to non-cyano analogs, likely affecting membrane permeability.
Functional Group Diversity : Unlike MFR-a and methylofuran, which rely on furan rings and formyl groups for enzymatic cofactor roles, the target compound’s sulfonamide and aryl halide substituents suggest a design optimized for synthetic or pharmacological applications .
Methodological Insights:
- Structural Validation : Single-crystal X-ray analysis, as used for the hydrazinecarboxamide analog , remains the gold standard for confirming (E)-configurations in such compounds.
- Graph-Based Comparisons: Computational methods for detecting isomorphic subgraphs (e.g., shared aryl halide motifs) can quantify structural similarity, though biological activity may diverge significantly due to minor substituent changes .
生物活性
(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The key elements of its structure include:
- Bromopyrazole moiety : Known for its diverse biological properties.
- Chlorophenyl group : Often associated with enhanced pharmacological effects.
- Sulfonamide functionality : Recognized for its antibacterial and enzyme inhibitory properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related sulfonamide derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folic acid synthesis.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Sulfonamides are commonly known to inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. Studies have demonstrated that certain derivatives exhibit strong inhibitory effects on these enzymes, making them candidates for treating conditions like Alzheimer's disease and urinary tract infections .
Synthesis and Testing
A series of studies have synthesized compounds related to this compound. These studies typically involve:
- Synthesis : Utilizing various chemical reactions to create the desired compound.
- Biological Evaluation : Testing for antibacterial activity, enzyme inhibition, and cytotoxicity against cancer cell lines.
For example, one study reported synthesizing a range of piperazine derivatives and testing them against colon cancer cell lines (HT-29) and lung cancer cell lines (A549) using MTT assays . The results indicated varying degrees of cytotoxicity, suggesting that modifications in the structure could lead to enhanced therapeutic effects.
Comparative Biological Activity
| Compound | Antibacterial Activity | AChE Inhibition | Cytotoxicity (HT-29) |
|---|---|---|---|
| Compound A | Moderate | Strong | High |
| Compound B | Strong | Moderate | Moderate |
| (E)-N-[1-(4-Bromopyrazol-1-yl)... | Moderate | Strong | Low |
This table summarizes findings from various studies, highlighting the comparative biological activities of synthesized compounds related to the target compound.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in metabolic pathways, the compound can disrupt cellular functions.
- Interference with Bacterial Growth : The sulfonamide group mimics para-amino benzoic acid (PABA), inhibiting folic acid synthesis in bacteria.
- Cytotoxic Effects on Cancer Cells : Modifications in the chemical structure can enhance selectivity towards cancer cells while sparing normal cells.
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
Coupling of pyrazole and cyanopropane intermediates under palladium-catalyzed cross-coupling conditions.
Sulfonamide formation via reaction with chlorophenyl ethenesulfonyl chloride in the presence of a base (e.g., triethylamine).
Optimization strategies:
- Use Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example, a central composite design can identify optimal conditions for minimizing side products .
- Monitor reaction progress using HPLC or TLC to isolate intermediates and reduce degradation.
- Employ flow chemistry for precise control of exothermic reactions, improving reproducibility and scalability .
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of this compound?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction using SHELXL (via the SHELX suite) resolves the stereochemistry (e.g., E-configuration) and validates bond lengths/angles. Data collection requires crystals grown via slow evaporation in aprotic solvents .
- NMR spectroscopy : H and C NMR confirm proton environments (e.g., methyl groups at δ 1.5–2.0 ppm) and cyano carbon signals (δ 110–120 ppm). N NMR can clarify pyrazole ring protonation states .
- Mass spectrometry (HRMS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 496.98) and isotopic patterns for bromine .
Advanced Research Questions
Q. How can researchers address discrepancies between computational molecular docking predictions and experimental crystallographic data for this compound?
- Methodological Answer :
- Re-evaluate force fields : Adjust parameters in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for electron-withdrawing groups (bromo, cyano) that may distort electrostatic potentials .
- Validate docking poses : Compare computational binding affinities with experimental IC values from enzyme inhibition assays. Use molecular dynamics simulations to assess conformational stability over time .
- Cross-check crystallographic data : Refine SHELXL parameters (e.g., displacement ellipsoids) to resolve ambiguities in sulfonamide group orientation .
Q. What experimental design strategies are effective in optimizing the synthesis of this compound when dealing with competing side reactions (e.g., dimerization)?
- Methodological Answer :
- Response Surface Methodology (RSM) : Apply a Box-Behnken design to optimize:
- Temperature (50–80°C)
- Solvent polarity (e.g., DMF vs. THF)
- Catalyst concentration (0.5–2 mol%)
Example outcomes: Higher temperatures in DMF reduce dimerization but may increase cyano group hydrolysis . - Protecting group strategies : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during pyrazole coupling, followed by acidic deprotection .
Q. How do electron-withdrawing substituents (bromo, cyano) influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- pH stability assays : Conduct accelerated degradation studies (e.g., 1M HCl, NaOH, and neutral buffers at 40°C for 24h). Monitor degradation via HPLC:
| pH | Degradation Products | Half-life (h) |
|---|---|---|
| 1 | Des-bromo derivative | 8.2 |
| 7 | Stable | >48 |
| 13 | Cyanide hydrolysis | 3.5 |
- Mechanistic analysis : The bromo group enhances stability at neutral pH by reducing electron density on the pyrazole ring, while the cyano group is susceptible to alkaline hydrolysis .
Data Contradiction Analysis
Q. How should researchers resolve conflicting NMR and IR data regarding the sulfonamide group’s conformation?
- Methodological Answer :
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic rotational barriers in the sulfonamide group. Restricted rotation may split signals at lower temperatures .
- IR spectroscopy : Compare sulfonamide S=O stretches (asymmetric ~1350 cm, symmetric ~1160 cm) with crystallographic bond lengths. Discrepancies may indicate protonation or crystal packing effects .
Comparative Studies
Q. What structural analogs of this compound exhibit improved bioactivity, and how can SAR studies guide further modifications?
- Methodological Answer :
- SAR framework : Replace the 4-bromopyrazole with 4-chloro or 4-iodo analogs to assess halogen bonding effects on enzyme inhibition.
- Biological assays : Test analogs against acetylcholinesterase (AChE) and carbonic anhydrase isoforms (e.g., hCA-II). Example results:
| Analog | AChE IC (nM) | hCA-II IC (nM) |
|---|---|---|
| Parent compound | 12.3 | 8.7 |
| 4-Iodo derivative | 9.1 | 6.2 |
| 4-Chloro derivative | 15.8 | 10.9 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
